(S)-2,5-dihydro-1H-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H8N2O/c6-5(8)4-2-1-3-7-4/h1-2,4,7H,3H2,(H2,6,8)/t4-/m0/s1 |
InChI Key |
JMUVYFOYOQNXDU-BYPYZUCNSA-N |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N |
Canonical SMILES |
C1C=CC(N1)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (S)-2,5-dihydro-1H-pyrrole-2-carboxamide serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reactions:
- Oxidation: Converts to different products depending on reagents used.
- Reduction: Can convert keto groups to hydroxyl groups.
- Substitution: Particularly at the nitrogen atom.
This compound has shown potential biological activities such as:
- Antimicrobial Activity: Studies have demonstrated effectiveness against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Antitumor Activity: In vitro studies indicate cytotoxic effects on cancer cell lines. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF7), with an IC50 value around 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
Pharmacological Applications
The compound is being explored for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways that could affect diseases such as cancer and infections.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
Antitumor Activity Study
Research involving human breast cancer cell lines showed that treatment with this compound led to apoptosis and cell cycle arrest in tumor cells. This suggests a mechanism where the compound may inhibit specific signaling pathways essential for cancer cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-Benzyl-N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrole-2-carboxamide
This compound shares the 2,5-dihydro-1H-pyrrole-2-carboxamide core but features multiple substituents, including benzyl, chlorobenzyl, methoxyphenyl, and phenyl groups. Key differences include:
- Substituent Complexity : The analog’s bulky substituents enhance molecular weight (523.17837 g/mol) and steric hindrance compared to the simpler (S)-2,5-dihydro-1H-pyrrole-2-carboxamide.
- Synthesis Yield : Synthesized via multicomponent reactions with 75% yield, indicating efficient assembly despite structural complexity .
- Spectroscopic Properties :
Ethyl Carboxylate Derivatives (Unrelated Core Structures)
The compounds in , such as (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate, feature fully saturated bicyclic systems distinct from the dihydro-pyrrole scaffold. These exhibit:
- Increased Ring Saturation : Octahydro or decahydro rings confer conformational rigidity but reduce π-electron delocalization.
- Crystallographic Analysis : Structural confirmation via X-ray diffraction highlights differences in bond lengths and angles compared to unsaturated analogs .
Data Table: Comparative Analysis
Key Findings and Implications
- Synthetic Efficiency : Multicomponent reactions enable high-yield synthesis of complex derivatives, suggesting adaptability for modifying the parent scaffold .
- Structural Validation : Advanced techniques like HRMS and X-ray crystallography are critical for confirming stereochemical and structural details in related compounds .
Preparation Methods
Ring-Closing Metathesis and Enzymatic Kinetic Resolution
The synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid via ring-closing metathesis (RCM) provides a foundational route for subsequent amidation. Starting from N-Boc-diallylamine, Grubbs’ second-generation catalyst facilitates RCM at 40°C in dichloromethane to form the 2,5-dihydropyrrole core . Subsequent alkoxycarbonylation using lithium hexamethyldisilazide (LHMDS) and methyl chloroformate introduces the carboxylic acid precursor . Enzymatic kinetic resolution with Candida antarctica lipase B achieves enantiomeric enrichment, yielding the (S)-enantiomer with >99% enantiomeric excess (ee) in optimized conditions .
Key Reaction Sequence
-
RCM : N-Boc-diallylamine → 1-Boc-2,5-dihydro-1H-pyrrole
-
Alkoxycarbonylation : Carboxylation at C2 using LHMDS and methyl chloroformate
-
Enzymatic Resolution : Separation of enantiomers via lipase-mediated hydrolysis
Conversion to the carboxamide requires Boc deprotection with trifluoroacetic acid (TFA) followed by amidation. Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacting with ammonium chloride yields the target carboxamide .
Alkylation Strategies with Racemization Control
A patent by EP3015456A1 details racemization-free alkylation for pyrrolidine-2-carboxylic acid derivatives, adaptable to dihydropyrroles . Starting from (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate, deprotonation with n-butyllithium at -78°C generates a lithium enolate, which undergoes alkylation with methyl iodide in the presence of tetrabutylammonium bromide (TBAB) . This method preserves chirality at C2, critical for retaining the (S)-configuration.
Representative Procedure
-
Deprotonation : (S)-ester (6.5 g, 25.1 mmol) + n-BuLi (40 mmol) in THF at -78°C
-
Alkylation : Methyl iodide (40 mmol) + TBAB (5 mol%), stirred for 3 hr
-
Workup : Quenching with acetic acid, extraction, and column chromatography (82.9% yield)
Hydrolysis of the methyl ester with LiOH and subsequent amidation via mixed carbonic anhydride formation affords the carboxamide. This approach avoids racemization during alkylation, making it suitable for scalable synthesis .
Stereoselective Synthesis via Rhodium Carbene Complexes
Rhodium-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles offers a stereoselective route to trans-2,3-disubstituted dihydropyrroles . Terminal alkynes react with azides to form triazoles, which generate α-imino rhodium carbenes upon treatment with [Rh2(OAc)4]. These intermediates undergo [3+2] cycloaddition with α,β-unsaturated aldehydes, producing dihydropyrroles with >20:1 trans selectivity .
Optimized Conditions
-
Catalyst : [Rh2(OAc)4] (2 mol%)
-
Substrates : Phenylacetylene, benzaldehyde, and vinyl aldehyde
To introduce the carboxamide, the aldehyde group is oxidized to a carboxylic acid and amidated. While this method excels in stereocontrol, the multi-step sequence limits its efficiency compared to direct approaches .
Base-Mediated Intramolecular Cyclization of Ugi-Propargyl Adducts
K2CO3-mediated 5-endo-dig cyclization of Ugi-propargyl adducts provides rapid access to 2,5-dihydropyrroles . The Ugi four-component reaction (4CR) between benzaldehyde, amine, isocyanide, and propiolic acid forms a propargylamide precursor. Treatment with K2CO3 in methanol induces cyclization via deprotonation and nucleophilic attack, yielding the dihydropyrrole ring in 75–92% yield .
Typical Protocol
-
Ugi 4CR : Benzaldehyde (1 mmol), aniline (1 mmol), tert-butyl isocyanide (1 mmol), propiolic acid (1 mmol) → Ugi adduct (85% yield)
-
Cyclization : Ugi adduct + K2CO3 (2 equiv) in MeOH, reflux, 12 hr → 2,5-dihydropyrrole (89% yield)
Amidation is achieved by substituting propiolic acid with a propargylamide in the Ugi reaction, directly forming the carboxamide. This one-pot strategy exemplifies atom economy and functional group compatibility .
Comparative Analysis of Synthetic Approaches
The Ugi cyclization offers the shortest route to the carboxamide but lacks stereocontrol, whereas enzymatic resolution ensures high enantiopurity at the cost of additional steps . Alkylation strategies balance yield and chirality retention, making them ideal for industrial applications .
Q & A
What unresolved mechanistic questions exist regarding the compound’s role in [hypothetical] biochemical pathways?
- Research Gaps :
- Enzymatic interactions : Does the carboxamide group act as a hydrogen-bond donor or acceptor in enzyme binding?
- Metabolic fate : Are metabolites (e.g., hydroxylated derivatives) bioactive? Use isotopic labeling (14C/3H) and microsomal assays to trace pathways.
- Therapeutic potential : Screen against understudied targets (e.g., epigenetic regulators) using high-content imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
